molecular formula C16H18ClNO2 B1614989 N,N-Dibenzylglycine CAS No. 65130-70-3

N,N-Dibenzylglycine

Cat. No.: B1614989
CAS No.: 65130-70-3
M. Wt: 291.77 g/mol
InChI Key: VNWJMHIJOGFDNR-UHFFFAOYSA-N
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Description

N,N-Dibenzylglycine is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol. This compound is a derivative of glycine, where the hydrogen atoms of the amino group are replaced by phenylmethyl groups, and it is combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzylglycine typically involves the reaction of glycine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Commonly used solvents include water or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving:

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

    Quality Control: Analytical methods like HPLC (High-Performance Liquid Chromatography) are employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

N,N-Dibenzylglycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving amino acid derivatives and their biological activities.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzylglycine involves its interaction with molecular targets such as enzymes and receptors. The phenylmethyl groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Glycine, N,N-bis(phenylmethyl)-: The base compound without the hydrochloride.

    N,N-Dibenzylglycine: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific combination of glycine and phenylmethyl groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-(dibenzylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWJMHIJOGFDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215448
Record name N,N-Dibenzylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65130-70-3
Record name N,N-Dibenzylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065130703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibenzylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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